2-Bromo-5-(trifluoromethyl)pyridin-3-amine CAS number and properties
2-Bromo-5-(trifluoromethyl)pyridin-3-amine CAS number and properties
Document ID: TG-BTP-1211515-87-5 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-(trifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative that serves as a key heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring an amine group for nucleophilic reactions or amide bond formation, a bromine atom suitable for cross-coupling reactions, and a trifluoromethyl group to enhance metabolic stability and binding affinity, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Properties and Data
The chemical and physical properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine are summarized below. It is important to note that while basic identifiers are well-documented, specific experimental data such as melting and boiling points are not consistently available in published literature. For comparative context, data for the related isomer, 2-Amino-3-bromo-5-(trifluoromethyl)pyridine, is provided separately.
Table 1: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine
| Property | Value | Source |
| CAS Number | 1211515-87-5 | [1][2] |
| Molecular Formula | C₆H₄BrF₃N₂ | [1] |
| Molecular Weight | 241.01 g/mol | |
| Appearance | Not specified in literature | [1] |
| Purity | ≥95% to ≥98% | [1][2] |
| Storage | Sealed in a dark, inert atmosphere at 2-8°C |
Table 2: Physicochemical Properties of Isomer 2-Amino-3-bromo-5-(trifluoromethyl)pyridine (CAS 79456-30-7) for Reference
| Property | Value | Source |
| Appearance | White solid | |
| Melting Point | 82-84 °C | |
| Boiling Point | 238-240 °C | |
| Density | 1.86 g/cm³ | |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether, dichloromethane |
Experimental Protocols
This section details a representative synthetic application of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine as a key intermediate in the formation of a more complex molecule, as described in patent literature for the development of nuclear receptor modulators.
General Reaction: N-Arylation of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine
The primary utility of this compound in drug development is as a scaffold. The amino group can be functionalized, and the bromine atom can be used as a handle for carbon-carbon or carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura coupling.[3] The following protocol is based on procedures described for the synthesis of nuclear receptor modulators.
Objective: To synthesize an N-aryl derivative via reaction of the amino group.
Materials:
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2-Bromo-5-(trifluoromethyl)pyridin-3-amine (1.0 eq)
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Aryl or heteroaryl carbonyl chloride (1.1 eq)
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A non-nucleophilic base (e.g., Pyridine or Triethylamine) (1.5 eq)
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Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
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To a solution of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine in anhydrous DCM, add the base and cool the mixture to 0 °C in an ice bath.
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Slowly add the aryl carbonyl chloride dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by adding water.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product via column chromatography on silica gel to yield the desired N-acylated product.
This protocol describes a general acylation. Patent WO2016200851A1 specifically names 2-bromo-5-(trifluoromethyl)pyridin-3-amine as a reactant in the synthesis of compounds targeting nuclear receptors.[4]
Applications in Drug Development
Intermediate for Nuclear Receptor Modulators
Patent literature explicitly identifies 2-Bromo-5-(trifluoromethyl)pyridin-3-amine as a key reactant in the synthesis of Retinoid-related Orphan Receptor (ROR) modulators.[4] RORs, particularly RORγt, are crucial transcription factors in the differentiation of Th17 cells, which are key mediators of inflammation. By modulating ROR activity, these compounds have therapeutic potential for treating a range of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
The trifluoromethyl group on the pyridine ring is a critical feature, as it often enhances the lipophilicity and metabolic stability of the final drug candidate, improving its pharmacokinetic profile. The bromo- and amino- groups provide versatile handles for synthetic elaboration to build the complex structures required for potent and selective ROR modulation.
Potential Role in KRAS Inhibitor Synthesis
While direct evidence is limited for the title compound, closely related isomers and derivatives of bromo-trifluoromethyl-pyridines are key intermediates in the synthesis of inhibitors for oncogenic KRAS mutations, such as KRAS G12C.[4] The KRAS protein is a central node in cell signaling pathways that control cell growth and proliferation. The development of KRAS inhibitors represents a major breakthrough in oncology. The pyridine core serves as a central scaffold for these inhibitors, which bind to a pocket on the KRAS protein and lock it in an inactive state.
Visualizations: Workflow and Signaling Pathway
Synthetic Workflow Diagram
The following diagram illustrates a plausible, high-level synthetic workflow for utilizing 2-Bromo-5-(trifluoromethyl)pyridin-3-amine as a building block in a drug discovery program.
Caption: General synthetic workflow using Suzuki coupling.
RORγt Signaling Pathway
This diagram illustrates the simplified signaling pathway of the Retinoid-related Orphan Receptor gamma t (RORγt), a therapeutic target for compounds derived from 2-Bromo-5-(trifluoromethyl)pyridin-3-amine.
Caption: RORγt signaling pathway in a Th17 cell.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2021097207A1 - Improved synthesis of kras g12c inhibitor compound - Google Patents [patents.google.com]
- 3. WO2016198908A1 - Ror nuclear receptor modulators - Google Patents [patents.google.com]
- 4. WO2016200851A1 - Nuclear receptor modulators - Google Patents [patents.google.com]
